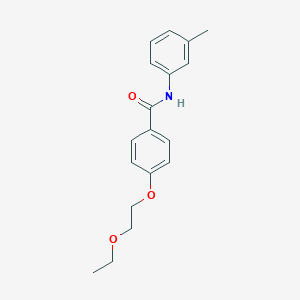

![molecular formula C20H22N2O3 B267285 3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267285.png)

3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as EPPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPPB is a small molecule inhibitor of the protein phosphatase 2A (PP2A), which is involved in various cellular processes, including cell growth, division, and differentiation.

作用機序

3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a selective inhibitor of PP2A, which is a serine/threonine phosphatase that regulates various cellular processes, including cell growth, division, and differentiation. PP2A is also involved in the regulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and other diseases.

By inhibiting PP2A, 3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide can modulate various cellular processes and signaling pathways, leading to its potential therapeutic effects in cancer, neurodegenerative disorders, and viral infections.

Biochemical and Physiological Effects

3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been found to induce cell cycle arrest and apoptosis, inhibit cell migration and invasion, and enhance the anti-cancer effects of chemotherapy drugs.

In neuronal cells, 3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to protect against oxidative stress and apoptosis, improve mitochondrial function, and enhance cognitive function in animal models of traumatic brain injury.

In viral-infected cells, 3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been found to inhibit viral replication, reduce viral load, and enhance the antiviral effects of other drugs.

実験室実験の利点と制限

One of the advantages of 3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in laboratory experiments is its high potency and selectivity for PP2A inhibition. This allows for precise modulation of cellular processes and signaling pathways, leading to more accurate and reliable results.

However, one of the limitations of 3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is its poor solubility in water, which can make it difficult to administer in animal studies. In addition, the long-term effects of 3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide on cellular processes and signaling pathways are still unclear, and further studies are needed to determine its safety and efficacy in humans.

将来の方向性

The potential therapeutic applications of 3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide are still being explored, and there are many future directions for research in this area. Some of the possible future directions include:

- Investigating the effects of 3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide on other cellular processes and signaling pathways, such as autophagy and apoptosis.

- Exploring the potential of 3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide as a combination therapy with other drugs in cancer treatment.

- Studying the long-term effects of 3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide on cellular processes and signaling pathways in animal models.

- Developing more water-soluble forms of 3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide for easier administration in animal studies.

- Investigating the potential of 3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in other diseases, such as diabetes and cardiovascular disease.

Conclusion

In conclusion, 3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a small molecule inhibitor of PP2A that has shown potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. The synthesis method of 3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 4-(1-pyrrolidinylcarbonyl)phenylboronic acid with 3-ethoxybenzoyl chloride in the presence of a palladium catalyst. 3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide modulates various cellular processes and signaling pathways by inhibiting PP2A, leading to its potential therapeutic effects. Further studies are needed to determine the safety and efficacy of 3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in humans and explore its full potential in various diseases.

合成法

The synthesis of 3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide was first reported by Xu et al. in 2013. The method involves the reaction of 4-(1-pyrrolidinylcarbonyl)phenylboronic acid with 3-ethoxybenzoyl chloride in the presence of a palladium catalyst. The resulting product is then purified by column chromatography, yielding 3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide as a white solid with a purity of over 95%.

科学的研究の応用

3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. In cancer research, 3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been found to enhance the anti-cancer effects of chemotherapy drugs, such as cisplatin and doxorubicin.

In neurodegenerative disorder research, 3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to protect neurons from oxidative stress and apoptosis in animal models of Parkinson's disease and Alzheimer's disease. 3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been found to improve cognitive function in mice with traumatic brain injury.

In viral infection research, 3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to inhibit the replication of various viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and Zika virus.

特性

製品名 |

3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide |

|---|---|

分子式 |

C20H22N2O3 |

分子量 |

338.4 g/mol |

IUPAC名 |

3-ethoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide |

InChI |

InChI=1S/C20H22N2O3/c1-2-25-18-7-5-6-16(14-18)19(23)21-17-10-8-15(9-11-17)20(24)22-12-3-4-13-22/h5-11,14H,2-4,12-13H2,1H3,(H,21,23) |

InChIキー |

FNVCTTRTNNYVBY-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |

正規SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267207.png)

![4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide](/img/structure/B267208.png)

![N-[3-(benzyloxy)phenyl]-2-furamide](/img/structure/B267212.png)

![N-[2-(allyloxy)phenyl]-2-phenylacetamide](/img/structure/B267217.png)

![2-(4-methoxyphenyl)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267219.png)

![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B267222.png)